molecular formula C19H23N3O3 B2885395 N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1203213-17-5

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2885395
CAS RN: 1203213-17-5
M. Wt: 341.411
InChI Key: OWODEKMHQLGZGF-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide” is a complex organic compound. It contains a cyclopentyl group, a methoxyphenyl group, and a pyridazinone group. The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups. The cyclopentyl group is a five-membered ring, the methoxyphenyl group consists of a phenyl ring with a methoxy group attached, and the pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the carbonyl group in the pyridazinone ring could potentially make it reactive towards nucleophiles. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Antinociceptive Activity

Studies have revealed the antinociceptive properties of certain derivatives related to N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide. For instance, research by Doğruer et al. (2000) explored the antinociceptive activity of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and 3‐[6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]propanamide derivatives, finding several compounds more potent than aspirin in Koster's Test in mice, indicating a potential for pain management applications (Doğruer, Şahin, Ünlü, & Ito, 2000).

Anti-inflammatory and Analgesic Activities

Thabet et al. (2011) synthesized and evaluated a series of novel compounds, including derivatives of N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide, for their analgesic and anti-inflammatory properties. These compounds displayed significant activity, showcasing the potential of such derivatives in developing new anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).

Enzyme Inhibition

Research by Dundar et al. (2019) on new derivatives, including [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, highlighted their potential as butyrylcholinesterase inhibitors. These findings are critical for Alzheimer's disease treatment, as butyrylcholinesterase plays a role in the progression of this condition. Compound [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate was identified as a potent inhibitor, indicating the therapeutic potential of these derivatives in managing neurodegenerative diseases (Dundar, Kuyrukcu, Eren, Şenol Denİz, Onkol, & Orhan, 2019).

Mechanism of Action

Without specific information on how this compound is used, it’s difficult to provide information on its mechanism of action. If it’s used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has potential uses in medicine, for example, future research could focus on studying its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(19(24)20-15-5-3-4-6-15)22-18(23)12-11-17(21-22)14-7-9-16(25-2)10-8-14/h7-13,15H,3-6H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWODEKMHQLGZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide

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